molecular formula C21H23N3O3 B5676820 8-[(2-methoxy-3-pyridinyl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one

8-[(2-methoxy-3-pyridinyl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one

Cat. No. B5676820
M. Wt: 365.4 g/mol
InChI Key: BJCBHJMLOLHTRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives structurally related to 8-[(2-methoxy-3-pyridinyl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one involves multi-step pathways. For instance, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with variations at the 8 position have been prepared for their potential antihypertensive activities, indicating a flexible approach to modifying the core structure for biological activity (Caroon et al., 1981).

Molecular Structure Analysis

The structural analysis of similar compounds includes techniques such as FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis, providing detailed insights into their molecular architecture. For instance, 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one has been characterized, showcasing the complexity and specificity of structural determination in this chemical class (Guillon et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving this compound class typically engage in interactions that highlight their functional capacity as pharmacological agents or their reactivity towards specific biochemical pathways. For example, the synthesis of diazaspiro[4.5]decan derivatives explores their potential as muscarinic agonists, indicating the chemical versatility and potential application in therapeutic contexts (Ishihara et al., 1992).

properties

IUPAC Name

8-(2-methoxypyridine-3-carbonyl)-3-phenyl-1,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-27-19-16(8-5-11-22-19)20(26)24-12-9-21(10-13-24)14-17(18(25)23-21)15-6-3-2-4-7-15/h2-8,11,17H,9-10,12-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCBHJMLOLHTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC3(CC2)CC(C(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(2-Methoxy-3-pyridinyl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one

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